1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16403693
Molecular Formula: C10H12ClF2N3S
Molecular Weight: 279.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClF2N3S |
|---|---|
| Molecular Weight | 279.74 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H11F2N3S.ClH/c11-4-6-15-10(3-5-14-15)13-7-8-1-2-9(12)16-8;/h1-3,5,13H,4,6-7H2;1H |
| Standard InChI Key | QWPCMJBEWOHFIV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1)F)CNC2=CC=NN2CCF.Cl |
Introduction
Synthesis
The synthesis of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves multi-step organic reactions. Below is a typical synthetic route:
Steps:
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Formation of the Pyrazole Core:
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Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
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Introduction of the Fluoroethyl Group:
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The fluoroethyl group is introduced via nucleophilic substitution using fluoroethyl halides.
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Attachment of the Thienylmethyl Group:
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The thienylmethyl moiety is added through a nucleophilic substitution reaction involving thienylmethyl halides.
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Final Assembly:
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The intermediate compounds are coupled under controlled conditions (specific temperature and pH) to yield the target molecule.
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Industrial Considerations:
For large-scale production, continuous flow reactors and automated synthesis platforms may be employed to optimize yield and purity.
Applications in Research
The compound's unique structure makes it a valuable candidate for various scientific studies, particularly in medicinal chemistry and pharmacology.
Potential Applications:
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Biological Activity:
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Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
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The fluorine atoms and thienyl group may enhance binding affinity to molecular targets such as enzymes or receptors.
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Drug Development:
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The compound could serve as a lead molecule in the design of new therapeutic agents due to its favorable chemical properties.
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Its structural features are often associated with improved metabolic stability and bioavailability.
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Comparison with Related Compounds
To better understand its significance, this compound can be compared with structurally similar molecules:
| Compound | Key Features | Potential Applications |
|---|---|---|
| 1-(5-fluoro-2-thienyl)-N-[pyrazolyl]methanamine | Fluorinated thiophene + pyrazole | Antimicrobial, anticancer research |
| 5-(furan-2-yl)-3-(p-tolyl)-pyrazole derivatives | Furan + pyrazole core | Antimicrobial activity |
The inclusion of fluorine atoms in the studied compound potentially enhances its pharmacological profile compared to these analogs.
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